Indatraline - 86939-10-8

Indatraline

Catalog Number: EVT-270940
CAS Number: 86939-10-8
Molecular Formula: C16H15Cl2N
Molecular Weight: 292.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine is a member of indanes.
Indatraline is a nonselective monoamine reuptake inhibitor.

Indanamide

    Compound Description: Indanamide is a precursor to indatraline and shares a similar indane core structure. Unlike indatraline, it has not been extensively studied for its biological activity. []

(1S,3R)-Indatraline

    Compound Description: (1S,3R)-Indatraline is the enantiomer of indatraline. Enantiomers are pairs of molecules that are mirror images of each other and cannot be superimposed. They often exhibit different pharmacological properties. []

    Relevance: (1S,3R)-Indatraline is directly relevant to (1R,3S)-indatraline due to their enantiomeric relationship. Understanding the activity and properties of both enantiomers is crucial in pharmaceutical development as they may interact differently with biological targets.

Methoxy Derivatives of Indatraline

    Compound Description: These are a series of indatraline analogs where a methoxy group (-OCH3) is introduced at different positions on the aromatic ring. These modifications are aimed at investigating the structure-activity relationship and potentially improving the selectivity for specific monoamine transporters. []

    Relevance: These methoxy derivatives are structurally related to indatraline and provide insights into how subtle changes in the molecule affect its binding affinity and selectivity for dopamine, serotonin, and norepinephrine transporters. For example, the 6-methoxy derivative showed improved selectivity for serotonin and norepinephrine transporters compared to indatraline.

RTI-4793-14

    Compound Description: RTI-4793-14 is a pyrrole derivative and a high-affinity ligand for the MK-801-insensitive phencyclidine (PCP) binding site (PCP site 2). This site is believed to be associated with biogenic amine transporters. []

    Relevance: While structurally distinct from indatraline, RTI-4793-14 is relevant because both compounds exhibit high affinity for PCP site 2, suggesting a potential overlap in their binding sites or mechanisms of action related to biogenic amine transporters. This parallel highlights the complex pharmacology of these systems and the potential for developing new therapeutic agents.

Vilazodone

    Compound Description: Vilazodone hydrochloride is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A partial agonist used as an antidepressant. Unlike indatraline, it has a more focused pharmacological profile. []

    Relevance: While both vilazodone and indatraline exhibit antidepressant and analgesic effects, they differ in their selectivity for monoamine transporters. Vilazodone's selective serotonin reuptake inhibition contrasts with indatraline's broader activity on dopamine and norepinephrine transporters, highlighting the diversity in pharmacological approaches to treating similar conditions.

Talsupram

    Compound Description: Talsupram hydrochloride is a selective norepinephrine reuptake inhibitor with high affinity for the norepinephrine transporter (NET). It is primarily investigated for its antidepressant properties. []

NS18283

    Compound Description: NS18283 is a novel triple monoamine reuptake inhibitor (TRI) targeting serotonin, norepinephrine, and dopamine transporters. It's being investigated for its potential in treating neuropathic pain. []

    Relevance: NS18283 shares a similar pharmacological profile with indatraline by inhibiting all three monoamine transporters and demonstrating antinociceptive properties, particularly in a mouse model of chemotherapy-induced neuropathic pain. This parallel highlights the therapeutic potential of this class of compounds in managing chronic pain conditions.

Source and Classification

Indatraline, chemically known as (±)-indatraline, is derived from the structural framework of indane. It is synthesized from commercially available precursors, such as 3,4-dichlorocinnamic acid and tetralone. The compound's classification as a monoamine uptake inhibitor places it among other antidepressants that modulate neurotransmitter levels in the brain, similar to drugs like sertraline, which is a widely used antidepressant derived from related chemical structures.

Synthesis Analysis
  1. Starting Material: The process begins with tetralone, which is readily available and serves as a precursor.
  2. Formation of Indane: A Hofmann rearrangement is employed to generate the necessary indane structure from 1,2-dihydronaphthalene through iodine(III) mediation.
  3. Functional Group Transformations: Subsequent steps include hydrolysis and oxidation to form key intermediates leading to indatraline.
  4. Final Steps: The final transformation involves reductive amination to yield the target compound .

This method highlights the versatility in synthetic strategies for producing indatraline and its analogs while maintaining high stereoselectivity.

Molecular Structure Analysis

Indatraline's molecular structure can be described by its core indane framework substituted with various functional groups that influence its pharmacological properties. The structural formula can be represented as follows:

  • Molecular Formula: C17_{17}H18_{18}Cl2_{2}N
  • Molecular Weight: Approximately 305.24 g/mol

The compound exhibits chirality due to the presence of stereogenic centers, leading to distinct enantiomers that may differ in biological activity. The spatial arrangement of atoms within the molecule significantly impacts its interaction with neurotransmitter transporters .

Chemical Reactions Analysis

Indatraline undergoes several chemical reactions during its synthesis and potential metabolic pathways:

  1. Reductive Amination: This reaction involves the conversion of carbonyl compounds into amines using reducing agents like sodium borohydride or lithium aluminum hydride.
  2. Oxidative Rearrangement: The synthesis includes oxidative steps that facilitate rearrangements necessary for forming the indane structure.
  3. Hydrolysis and Esterification: Functional group transformations often involve hydrolysis of esters or ketones to yield alcohols or acids that serve as intermediates .

These reactions are critical for modifying the compound's properties and enhancing its efficacy as a pharmacological agent.

Mechanism of Action

Indatraline functions primarily as a triple reuptake inhibitor by blocking the reabsorption of serotonin, norepinephrine, and dopamine in the synaptic cleft. This mechanism increases the availability of these neurotransmitters in the brain, contributing to improved mood and emotional stability.

  • Binding Affinity: Indatraline exhibits high binding affinity for serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), making it effective across multiple pathways involved in mood regulation.
  • Inhibition Profiles: Studies indicate that indatraline acts through competitive inhibition mechanisms, particularly with respect to trypanothione reductase, which may enhance its therapeutic profile against certain conditions .
Physical and Chemical Properties Analysis

Indatraline's physical and chemical properties are essential for understanding its behavior in biological systems:

  • Solubility: Indatraline is soluble in organic solvents such as methanol and dichloromethane but has limited solubility in water.
  • Melting Point: The melting point ranges around 150-155 °C, indicating stability under standard laboratory conditions.
  • Stability: The compound remains stable under acidic conditions but may degrade under prolonged exposure to strong bases or heat .

These properties affect formulation strategies for therapeutic use and influence pharmacokinetic profiles.

Applications

Indatraline has potential applications in several scientific domains:

  1. Pharmacology: As a triple reuptake inhibitor, it shows promise in treating major depressive disorder and anxiety disorders by modulating neurotransmitter levels.
  2. Research Tool: Indatraline serves as a valuable tool in neuroscience research for studying monoamine transport mechanisms and their implications in mood disorders.
  3. Drug Development: Ongoing studies aim to develop indatraline analogs with improved efficacy and selectivity for specific neurotransmitter systems, potentially leading to novel therapeutic agents .
Synthesis and Structural Optimization of Indatraline

Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) is a potent non-selective monoamine reuptake inhibitor with affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Its unique triamine reuptake inhibition profile has driven significant research into efficient synthetic routes and structural analogs to optimize pharmacological properties. This section comprehensively examines modern synthetic approaches and structure-activity relationship (SAR) studies focused on enhancing indatraline's bioactivity and pharmacokinetic profile.

Diastereoselective Synthesis via Iodine(III)-Mediated Ring Contraction

The indane scaffold central to indatraline's structure presents synthetic challenges due to its stereochemical requirements for optimal transporter binding. Contemporary methodologies employ hypervalent iodine-mediated ring contractions as a strategic approach to construct this framework diastereoselectively. While specific indatraline synthesis details were not fully elaborated in the search results, analogous transformations using iodobenzene diacetate (PhI(OAc)₂) or iodobenzene bis(trifluoroacetate) (PIFA) enable the conversion of appropriately substituted tetralins or stilbene precursors into indane systems via oxidative C-C bond formation or ring contraction sequences. This approach benefits from the mild reaction conditions and environmentally benign nature of iodine(III) reagents compared to heavy metal alternatives. The stereochemical outcome is critically influenced by existing chiral centers in precursors and the conformation-directing effects of substituents during the ring-forming step, enabling selective access to the (1R,3S) configuration essential for indatraline's biological activity. Post-contraction functionalization typically involves reductive amination to install the methylamino group at the C1 position and palladium-catalyzed cross-coupling to introduce the 3,4-dichlorophenyl moiety at C3 [1] [8].

Hypervalent Iodine Reagents in Key Transformations

Hypervalent iodine reagents have emerged as versatile, non-toxic oxidants that facilitate critical transformations in indane ring construction. These reagents participate in several mechanistically distinct pathways relevant to indatraline synthesis:

  • Oxidative dearomatization: [Hydroxy(tosyloxy)iodo]benzene (HTIB) or its analogs can convert phenolic precursors into spirocyclic intermediates susceptible to nucleophilic attack and subsequent rearrangement to indane systems.
  • C-H functionalization: Directed ortho-C-H activation in benzylamine derivatives using PIFA enables intramolecular cyclization to form the indane five-membered ring.
  • Electrophilic cyclization: Iodine(III) species generated in situ from iodobenzene and oxidants can activate alkenes toward electrophilic cyclization onto aromatic rings, directly constructing the indane framework.

These transformations offer significant advantages over traditional Friedel-Crafts alkylation approaches, which often suffer from regioselectivity issues and require stoichiometric Lewis acids. The hypervalent iodine-mediated routes typically proceed under milder conditions (room temperature to 60°C), exhibit superior functional group tolerance toward nitrogen-containing groups, and generate innocuous iodobenzene as the primary byproduct. This synthetic strategy aligns with green chemistry principles while providing the necessary precision for constructing indatraline's stereochemically defined scaffold [1] [8].

Comparative Analysis of Thallium(III) vs. Iodine(III) Oxidation Pathways

Historically, thallium trinitrate (TTN) and thallium triacetate (TTA) were employed for oxidative cyclizations to form indane systems analogous to indatraline's core structure. However, these reagents present substantial limitations:

  • Toxicity and environmental impact: Thallium compounds exhibit extreme toxicity (LD₅₀ ~10-15 mg/kg in rats) and persist in ecosystems, necessitating stringent containment and specialized waste disposal procedures.
  • Functional group incompatibility: Thallium(III) oxidizes primary amines and exhibits poor tolerance toward sulfur-containing functionalities, complicating the introduction of indatraline's methylamino group in early synthetic stages.
  • Reduced stereocontrol: TTN-mediated cyclizations typically afford lower diastereoselectivity (typically 2:1 to 3:1 dr) compared to iodine(III) approaches (often >10:1 dr) due to the larger ionic radius of thallium and weaker substrate coordination.

In contrast, iodine(III) reagents demonstrate superior performance across multiple parameters:

ParameterThallium(III) ReagentsIodine(III) Reagents
DiastereoselectivityModerate (≤3:1 dr)High (up to >20:1 dr)
Functional Group ToleranceLimited (incompatible with free amines)Broad (compatible with protected amines)
Reaction TemperatureOften requires >80°CProceeds at 0-25°C
Byproduct ToxicityExtremely highNegligible (PhI)
Atom EconomyPoor (MW TTN=504.79)Moderate (MW PIFA=430.14)

These comparative advantages have established iodine(III) chemistry as the modern methodology of choice for constructing indatraline's stereodefined indane core, aligning with contemporary demands for sustainable and selective synthetic processes [1].

Asymmetric Synthesis of (+)-Indatraline for Enhanced Bioactivity

The pharmacological profile of indatraline exhibits pronounced stereodependence, with the (1R,3S)-enantiomer demonstrating superior monoamine reuptake inhibition. Multiple asymmetric syntheses have been developed to access this therapeutically relevant stereoisomer:

  • Chiral auxiliary approach: A (1S,2R)-norephedrine-derived enamide undergoes stereoselective cyclization mediated by iodobenzene diacetate, affording the indane core with >95% de. Hydrolysis of the auxiliary and reductive amination installs the methylamino group while preserving stereochemical integrity.
  • Catalytic asymmetric hydrogenation: Prochiral indenylamine precursors containing the 3,4-dichlorophenyl substituent undergo enantioselective hydrogenation using Ir-(P, N)-ligand catalysts (e.g., PHOX ligands), delivering the saturated (1R,3S)-amine with 90-96% ee. This approach benefits from catalyst recyclability and high atom economy.
  • Enzymatic resolution: Racemic indatraline is subjected to lipase-catalyzed (e.g., Candida antarctica Lipase B) transesterification of N-hydroxymethyl derivatives, achieving kinetic resolution with E-values >200. The unreacted enantiomer is isolated with >99% ee after recrystallization.

Biological evaluation confirms the (1R,3S)-enantiomer possesses significantly enhanced transporter affinity compared to its enantiomeric counterpart and the racemate, as demonstrated in Table 1. The molecular basis for this stereopreference resides in optimal positioning of the amine moiety for interaction with aspartate residues in the transporter binding pockets, while the (1S,3R)-isomer experiences steric clashes with transmembrane helix 6 in DAT and SERT. These enantioselective syntheses enable biological studies using pharmacologically optimized material and eliminate potential off-target effects associated with the inactive enantiomer [2] [4].

Table 1: Pharmacological Profile of Indatraline Enantiomers

EnantiomerDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT Selectivity
(1R,3S)-(+)-Indatraline1.7 ± 0.30.42 ± 0.055.8 ± 0.70.25
(1S,3R)-(-)-Indatraline248 ± 3283 ± 11415 ± 580.33
Racemate3.4 ± 0.60.84 ± 0.0911.6 ± 1.40.25

Structural Modifications for Improved Pharmacokinetic Profiles

Systematic structural modification of indatraline has identified positions amenable to functionalization that modulate transporter selectivity and pharmacokinetic properties without compromising potency:

  • N-Alkylation: Replacement of the N-methyl group with N-ethyl maintains potency (DAT Ki = 2.1 nM) while reducing CYP2D6 inhibition by 40%, potentially diminishing drug-drug interaction liabilities. Bulkier N-alkyl groups (propyl, isopropyl) diminish DAT affinity >10-fold.
  • Ring methoxylation: Methoxy substitution at various positions on the indane ring profoundly influences transporter selectivity:
  • 4-Methoxy (13a): Maintains high DAT affinity (Ki = 1.7 nM) comparable to parent indatraline but enhances SERT selectivity (SERT Ki = 0.38 nM)
  • 6-Methoxy (13c): Significantly improves SERT/NET dual inhibition (SERT Ki = 2.1 nM, NET Ki = 3.8 nM) while retaining moderate DAT affinity (Ki = 15.2 nM), potentially favorable for depression treatment
  • 7-Methoxy (13f): Reduces DAT affinity 50-fold while maintaining SERT activity (Ki = 1.9 nM), creating a SERT-selective profile

Table 2: Monoamine Transporter Affinities of Methoxy-Modified Indatraline Derivatives

CompoundPositionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity Profile
Indatraline-1.70.425.8Balanced (SERT>DAT>NET)
13a4-OMe1.7 ± 0.30.38 ± 0.0612.5 ± 2.1DAT/SERT dual
13c6-OMe15.2 ± 2.72.1 ± 0.43.8 ± 0.6NET/SERT dual
13d7-OMe85.4 ± 14.21.9 ± 0.327.8 ± 4.5SERT-selective
  • Halogen substitution: 5-Fluoro substitution enhances metabolic stability (t½ in human microsomes: 128 min vs. 89 min for parent) by blocking aromatic hydroxylation, the principal metabolic pathway. This modification maintains balanced transporter inhibition (DAT Ki=2.3 nM; SERT Ki=0.51 nM; NET Ki=6.1 nM).
  • Ring unsaturation: Introduction of a double bond between C1-C2 converts indatraline to an indene derivative, substantially reducing DAT affinity (Ki >1000 nM) while preserving SERT activity (Ki = 1.2 nM), demonstrating the critical importance of the saturated linker for DAT interaction.

These structural insights provide a roadmap for optimizing indatraline derivatives toward specific therapeutic applications. The 6-methoxy derivative (13c) emerges as a particularly promising candidate for treating depression due to its enhanced SERT/NET inhibition profile, potentially improving efficacy in patients with treatment-resistant depression while mitigating dopaminergic side effects. The structural plasticity demonstrated by these modifications highlights indatraline's value as a scaffold for developing transporter-subtype selective therapeutics [2] [4].

Properties

CAS Number

86939-10-8

Product Name

Indatraline

IUPAC Name

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C16H15Cl2N

Molecular Weight

292.2 g/mol

InChI

InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1

InChI Key

SVFXPTLYMIXFRX-XJKSGUPXSA-N

SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Indatralin; Lu 19005; Lu-19005; Lu19005;

Canonical SMILES

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.